molecular formula C11H13N B12950006 2',3'-Dihydrospiro[azetidine-3,1'-indene]

2',3'-Dihydrospiro[azetidine-3,1'-indene]

Cat. No.: B12950006
M. Wt: 159.23 g/mol
InChI Key: IJDQUOHTJAVZMF-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[azetidine-3,1’-indene] is a unique spirocyclic compound characterized by its azetidine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often include photochemical activation, where the reactants are exposed to light to facilitate the cycloaddition process.

Industrial Production Methods

. These methods ensure the compound is produced with high purity and in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted azetidines, which can be further functionalized for specific applications.

Scientific Research Applications

2’,3’-Dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[azetidine-3,1’-indene] involves its interaction with molecular targets through its spirocyclic structure. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The indene moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxospiro[azetidine-3,3’-indolines]
  • 2,4-dioxospiro[azetidine-3,3’-indolines]
  • 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]

Uniqueness

2’,3’-Dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spirocyclic structure, which combines the azetidine and indene moieties. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-12-8-11/h1-4,12H,5-8H2

InChI Key

IJDQUOHTJAVZMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)C3=CC=CC=C31

Origin of Product

United States

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